molecular formula C21H26N6O2S B4147657 N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE

N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4147657
M. Wt: 426.5 g/mol
InChI Key: KYOHUERLXPIHPQ-UHFFFAOYSA-N
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Description

N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound with a unique structure that combines a tetrazole ring, an adamantane moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 1-methyl-1H-tetrazole with appropriate thiol reagents under controlled conditions.

    Acetylation: The tetrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product is reacted with 3-amino-phenyl-1-adamantanecarboxamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The adamantane moiety provides structural stability and enhances binding affinity. The phenyl group may facilitate interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE: Unique due to the combination of tetrazole, adamantane, and phenyl groups.

    This compound: Similar structure but with variations in the substituents on the tetrazole ring.

Properties

IUPAC Name

N-[3-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-27-20(24-25-26-27)30-12-18(28)22-16-3-2-4-17(8-16)23-19(29)21-9-13-5-14(10-21)7-15(6-13)11-21/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOHUERLXPIHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE

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